GPR27 Agonist Activity: Chloro-Positional SAR and Functional Efficacy
In a comprehensive SAR study of phenylsulfamoyl benzamide agonists for the orphan receptor GPR27, the most potent compound identified was 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (compound 7y), which exhibited a pEC50 of 6.85 (Emax 37%) in a β-arrestin recruitment assay [1]. Closely related 4-chloro monosubstituted analogs in the same series achieved pEC50 values ranging from 5.99 to 6.34, with Emax spanning 100% to 123%, demonstrating that the number and position of chlorine substituents critically modulate both potency and efficacy [1]. The 4-chloro substituent on the benzamide ring is a conserved feature across the most active and highest-efficacy agonists, while its absence or relocation leads to substantial loss of agonist activity [2]. The target compound incorporates the essential 4-chloro pharmacophore along with a bis-sulfamoyl architecture, suggesting a unique efficacy-potency profile relative to the published analogs.
| Evidence Dimension | GPR27 agonism — pEC50 and Emax in β-arrestin recruitment assay |
|---|---|
| Target Compound Data | Not directly reported; structural features align with active 4-chloro agonists (pEC50 5.99–6.85, Emax 37–123%) |
| Comparator Or Baseline | 2,4-dichloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (lead I): pEC50 6.34, Emax 100%; 4-chloro-2,5-difluoro analog (7y): pEC50 6.85, Emax 37%; 4-chloro-2-methyl analog (7p): pEC50 6.04, Emax 123% |
| Quantified Difference | Modeled: pEC50 range of 5.99–6.85 for 4-chloro-substituted analogs; removal of 4-chloro generally decreases pEC50 by >0.5 log units |
| Conditions | β-arrestin recruitment assay in recombinant cells expressing human GPR27 [1] |
Why This Matters
For orphan GPCR probe development, the 4-chloro substitution is a key determinant of agonist potency; procurement of this compound enables direct exploration of the bis-sulfamoyl sub-series not covered by published mono-sulfamoyl analogs.
- [1] Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27. European Journal of Medicinal Chemistry, 2021, 225: 113777. View Source
- [2] Structure-activity relationships of agonists for the orphan G protein-coupled receptor GPR27. European Journal of Medicinal Chemistry, 2021, 225: 113777. View Source
